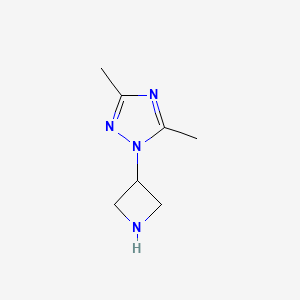

1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-3,5-dimethyl-1,2,4-triazole |

InChI |

InChI=1S/C7H12N4/c1-5-9-6(2)11(10-5)7-3-8-4-7/h7-8H,3-4H2,1-2H3 |

InChI Key |

KKPNPQIXEWFHBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Routes

The synthesis typically begins from 4-amino-3,5-dimethyl-1,2,4-triazole , which serves as a key precursor for the target compound. This precursor can be synthesized via condensation reactions involving acetonitrile and hydrazine derivatives under controlled conditions in methanol.

The general synthetic strategy involves:

- Formation of the 1,2,4-triazole ring with 3,5-dimethyl substitution.

- Subsequent nucleophilic substitution or cyclization to attach the azetidine ring at the N1 position.

Multi-Step Synthesis via Nucleophilic Substitution

One reported method involves heating a mixture of 4-amino-3,5-dimethyl-1,2,4-triazole with azetidine derivatives under reflux. This reaction may require catalysts or specific solvents to facilitate nucleophilic substitution at the N1 position of the triazole ring, leading to the formation of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole.

- Reaction conditions: Reflux in polar solvents such as methanol or ethanol.

- Catalysts: Acidic or basic catalysts may be employed to enhance nucleophilicity or stabilize intermediates.

- Yield and purity: Typically assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cyclization Approaches

Alternative methods involve cyclization reactions starting from hydrazone or amidine intermediates. For example, amidines are used as organic catalysts and ligands to promote nitrogen-carbon bond formation, enabling the synthesis of trisubstituted 1,2,4-triazoles with high regioselectivity and yields up to 90%.

Use of Hydrazones and Oxidative Cyclization

Hydrazone derivatives can undergo oxidative cyclization mediated by selenium dioxide or other oxidants to form fused 1,2,4-triazole rings. This method has been shown to produce various 1,2,4-triazole derivatives with moderate to high yields (79–98%).

- This approach may be adapted to introduce azetidine substituents by selecting appropriate hydrazone precursors.

Mechanistic Insights

The formation of the 1,2,4-triazole ring generally involves:

- Condensation of hydrazine derivatives with nitriles or amidines.

- Cyclization through nucleophilic attack and ring closure.

- Aromatization to stabilize the triazole ring.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Precursors | Catalysts/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4-amino-3,5-dimethyl-1,2,4-triazole + azetidine derivatives | Reflux in methanol/ethanol, acid/base catalysts | Variable (typically moderate to high) | Requires careful control of reaction conditions to avoid ring degradation |

| Cyclization via amidines | Carboxylic acids, amidines, anilines | CuCl2, DMF, K3PO4, O2, 70–80°C | Up to 90 | High regioselectivity and functional group tolerance |

| Oxidative cyclization | Hydrazones, SeO2 | Reflux in ethanol or toluene | 79–98 | Effective for fused triazole derivatives; adaptable for azetidine substitution |

| Microwave-assisted synthesis | Succinic anhydride, aminoguanidine hydrochloride, amines | Microwave irradiation | High | Efficient for related triazole derivatives; may be adapted for azetidine-containing compounds |

Research Findings and Analytical Characterization

- NMR Spectroscopy: Used to confirm the substitution pattern on the triazole ring and the presence of the azetidine moiety.

- Mass Spectrometry: Confirms molecular weight (~166.18 g/mol for this compound).

- X-ray Crystallography: Provides spatial arrangement and confirms ring fusion and substitution sites.

- Reaction Optimization: Studies indicate that solvent choice, temperature, and catalyst presence significantly affect yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The triazole ring undergoes electrophilic substitution at the N1 and C5 positions:

-

Bromination : Treatment with Br₂ in DCM introduces bromine at C5, forming 5-bromo-1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole (yield: 68–75%) ().

-

Nitration : Reacts with HNO₃/H₂SO₄ to yield nitro derivatives, though regioselectivity depends on reaction conditions ().

Nucleophilic Reactions

The azetidine nitrogen participates in nucleophilic substitutions:

-

Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in DMF to form N-alkylated or N-acylated derivatives (yield: 70–85%) ( ).

-

Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids yield biaryl triazoles (e.g., 5-phenyl derivatives, yield: 60–78%) ( ).

Cycloaddition and Cyclization

-

1,3-Dipolar cycloaddition : Reacts with nitrile oxides or diazo compounds to form fused heterocycles (e.g., triazolo[1,5-a]pyridines) under Cu(I) catalysis ( ).

-

Intramolecular cyclization : Heating with SeO₂ induces oxidative cyclization to form triazolopyrimidines (yield: 79–98%) ( ).

Table 2: Representative reaction conditions and yields

Biological Activity Modulation

Derivatives exhibit enhanced bioactivity through targeted modifications:

-

Antimicrobial activity : N-Acylation with long-chain fatty acids improves antifungal potency (IC₅₀: 15.6–23.9 µM against Candida albicans) ( ).

-

Kinase inhibition : 5-Aryl derivatives inhibit c-Met kinase (IC₅₀: 0.24 nM) and show antitumor efficacy in xenograft models ( ).

Stability and Degradation

-

Acid/Base sensitivity : The triazole ring hydrolyzes under strong acidic (pH < 2) or basic (pH > 12) conditions, forming 3,5-dimethyl-1,2,4-triazolamine ().

-

Thermal stability : Decomposes above 200°C, releasing NH₃ and CO₂ (TGA data, ).

Comparative Reactivity

Table 3: Reactivity comparison with analogous triazoles

Biological Activity

1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C7H12N4

- Molecular Weight : 168.2 g/mol

- CAS Number : 1803589-40-3

This compound exhibits various biological activities attributed to its interaction with multiple molecular targets. Key mechanisms include:

- PDE10 Inhibition : The compound has been identified as a potential inhibitor of phosphodiesterase 10 (PDE10), which plays a crucial role in the central nervous system. This inhibition is linked to therapeutic effects in neurodegenerative disorders such as schizophrenia and Huntington's disease .

- Antitumor Activity : Studies have demonstrated that derivatives of triazole compounds can exhibit significant anticancer properties. For instance, related compounds have shown IC50 values indicating effective inhibition of tumor cell proliferation in various cancer cell lines .

Anticancer Activity

Several studies have reported on the anticancer properties of triazole derivatives:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | HCT-116 (Colon) | 6.2 | |

| Compound B | T47D (Breast) | 27.3 | |

| Compound C | MCF-7 (Breast) | 43.4 |

These findings suggest that modifications to the triazole structure can enhance its potency against specific cancer types.

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective effects through their action on PDE10. Inhibition of this enzyme has been linked to improved cognitive function and reduced neuroinflammation in animal models .

Clinical Relevance in Cancer Treatment

A study focused on the synthesis and evaluation of various triazole derivatives highlighted their potential as anticancer agents. In vitro assays demonstrated that certain derivatives effectively inhibited cell growth across several cancer types:

- Study Findings : A derivative showed an IC50 value of 16.23 μM against U-937 cells, indicating promising activity compared to standard chemotherapeutics like etoposide .

Neurodegenerative Disease Models

In a recent animal study examining the effects of PDE10 inhibitors in models of Huntington's disease, treatment with this compound resulted in notable improvements in motor function and reduced neuronal loss . These results underscore the compound's potential therapeutic applications in neurodegenerative disorders.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of 1,2,4-triazole show significant antimicrobial effects. For instance, compounds containing the triazole nucleus have been reported to possess potent activity against various bacterial and fungal strains .

- Anticancer Properties : Several studies have highlighted the anticancer potential of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole. It has been shown to inhibit the proliferation of cancer cell lines such as HT29 (colorectal cancer) and MCF-7 (breast cancer) through mechanisms that disrupt cell cycle progression and induce apoptosis .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various experimental models. In vivo studies suggest that it can effectively reduce edema and inflammation markers in animal models .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 20 µM. The mechanism involved cell cycle arrest in the G0/G1 phase and induction of apoptosis through caspase activation .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of the compound were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the triazole structure enhanced antimicrobial potency significantly compared to standard antibiotics .

Data Tables

| Activity | Cell Line / Pathogen | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HT29 | 15 | Cell cycle arrest |

| MCF-7 | 20 | Apoptosis induction | |

| Antimicrobial | Staphylococcus aureus | 8 | Cell wall synthesis inhibition |

| Escherichia coli | 12 | Disruption of membrane integrity | |

| Anti-inflammatory | Rat paw edema model | N/A | Reduction of inflammatory cytokines |

Comparison with Similar Compounds

Structural and Functional Differences

Core Triazole Derivatives

- 3,5-Dimethyl-1H-1,2,4-triazole (CAS: 7343-34-2): Structure: Lacks the azetidine substituent, featuring only methyl groups at positions 3 and 3. Properties: Simpler structure with a molecular formula of C₄H₇N₃ and molecular weight 97.12 g/mol. Frequently used as an intermediate in synthesizing more complex triazole derivatives .

- 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride (CAS: 53946-19-3): Structure: Substituted with a chloroethyl group instead of azetidine. Key Difference: The chloroethyl group may enhance electrophilicity, whereas azetidine’s strained ring could influence binding interactions in biological systems.

Hybrid Triazole-Imidazole Compounds

Compounds like 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (from and ) incorporate imidazole rings alongside triazole. These hybrids exhibit antibacterial and antifungal activities , but the azetidine-substituted triazole’s biological activity remains uncharacterized in the available evidence.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?

- Answer : A standard approach involves refluxing substituted triazole precursors with azetidine derivatives in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst). Critical parameters include stoichiometric control of reactants, reflux duration (typically 4–6 hours), and solvent choice to prevent side reactions. Post-reaction workup often involves solvent evaporation under reduced pressure and purification via recrystallization or chromatography .

- Key Parameters : Reaction time (4 hours), solvent (ethanol), acid catalyst (glacial acetic acid) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions on the triazole and azetidine rings. Mass spectrometry (MS) confirms molecular weight (e.g., molecular ion peak at m/z ~179 for C₇H₁₁N₅). Elemental analysis and IR spectroscopy validate functional groups (e.g., C-N stretches in triazole rings). X-ray crystallography is recommended for absolute configuration determination .

Q. How does the azetidine ring influence the compound's physicochemical properties?

- Answer : The azetidine moiety introduces steric constraints and basicity due to its saturated three-membered ring structure. This affects solubility in polar solvents and reactivity in nucleophilic substitutions. The dimethyl triazole group enhances thermal stability (boiling point ~255°C) and influences hydrogen-bonding interactions in crystal packing .

Advanced Research Questions

Q. What strategies resolve contradictions between crystallographic refinement data (e.g., SHELXL outputs) and experimental electron density maps?

- Answer : Discrepancies often arise from disordered solvent molecules or thermal motion. Use SHELXL’s PART and DFIX commands to model disorder. Validate with residual density maps (e.g., fo-fc maps) and refine anisotropic displacement parameters. Cross-check with spectroscopic data to confirm bond lengths/angles .

- Tools : SHELXL’s TWIN and HKLF5 commands for handling twinned data .

Q. How can SHELXT automate space group determination for crystals of this compound?

- Answer : SHELXT analyzes systematic absences in diffraction data to propose possible Laue groups. For ambiguous cases, test multiple space groups (e.g., P2₁/c vs. P-1) via trial refinements. Use the LIST command to compare figures of merit (e.g., CFOM > 10% indicates viable solutions) .

Q. What computational methods complement experimental data for conformational analysis of the azetidine-triazole system?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and predict vibrational frequencies. Compare computed torsion angles with X-ray data (e.g., dihedral angles between triazole and azetidine planes) to assess steric strain. Molecular dynamics simulations model solvent interactions .

Q. How to address synthetic challenges in introducing substituents to the azetidine ring without destabilizing the triazole core?

- Answer : Protect the triazole’s N-H group (e.g., via tert-butoxycarbonyl [Boc] protection) before functionalizing the azetidine. Use mild coupling agents (e.g., EDC/HOBt) to avoid ring-opening. Monitor reaction progress via LC-MS to detect intermediates .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and X-ray data regarding substituent positions?

- Answer : NMR chemical shifts (e.g., δ ~7.5 ppm for triazole protons) may overlap with azetidine signals. Use 2D NMR (COSY, NOESY) to resolve spatial correlations. Cross-validate with X-ray-derived bond distances (e.g., C-N bond lengths ~1.32–1.35 Å in triazole) .

Q. Why might melting point data vary across studies, and how can this be standardized?

- Answer : Variations arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions. Recrystallize from consistent solvents (e.g., ethanol/water mixtures) and report heating rates (e.g., 10°C/min) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.